rac 1-Palmitoyl-2-oleoyl-3-chloropropanediol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac 1-Palmitoyl-2-oleoyl-3-chloropropanediol is a compound used to detect 2-monochloropropanediol esters in edible oils through liquid chromatography-tandem mass spectrometry . It is a type of lipid and is available for purchase as a reference standard for food and beverage analysis .

Molecular Structure Analysis

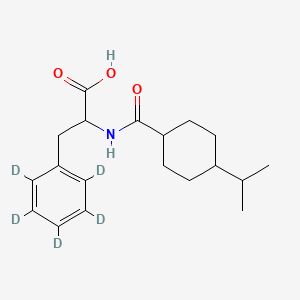

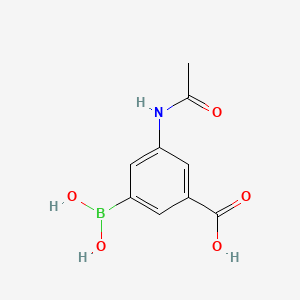

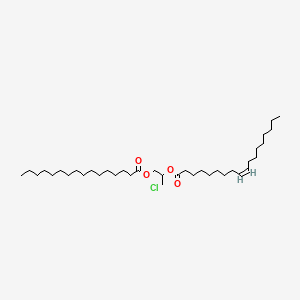

The molecular formula of this compound is C37H69ClO4 . The molecular weight is 613.39 g/mol . The structure includes a chloropropanediol moiety esterified with palmitic acid and oleic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 613.4 g/mol, a topological polar surface area of 52.6 Ų, and a complexity of 607 . It has a rotatable bond count of 35 and a hydrogen bond acceptor count of 4 .Scientific Research Applications

Neutrophil Stimulation : rac‐1‐O‐Palmitoyl‐2‐O‐acetylglycerol, a compound structurally similar to rac 1-Palmitoyl-2-oleoyl-3-chloropropanediol, has been found to stimulate human neutrophil aggregation, acting like phorbol myristate acetate and mezerein (O’Flaherty et al., 1985).

Membrane Restructuring : Research on the interaction of peptides with model membranes, including 2-oleoyl-1-palmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt, indicates the ability of peptides to induce changes in membrane structure, affecting cellular processes (Castelletto et al., 2018).

Enantiomeric Separation in Chromatography : A study demonstrated the use of recycle high-performance liquid chromatography for the enantiomeric separation of asymmetric triacylglycerols including 1,2-dipalmitoyl-3-oleoyl-rac-glycerol, highlighting its application in analyzing complex lipid mixtures (Nagai et al., 2011).

Interaction with Amphiphilic Ionic Liquids : The interaction of ionic liquids with lipid membranes, including 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-glycerol, was studied to understand their membrane permeabilizing effects. This research is relevant in understanding the toxicity of ionic liquids and their potential biomedical applications (Kumar et al., 2018).

Lipid Bilayer Modification : Research on lipid bilayers, including 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine, shows how modifications in lipid composition can influence phase transitions and molecular organization, relevant for understanding cell membrane dynamics and drug delivery systems (Perly et al., 1985).

Properties

IUPAC Name |

(1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H69ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3/b18-17- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFPMKBIHWSDIR-ZCXUNETKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H69ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.